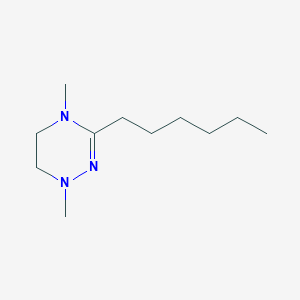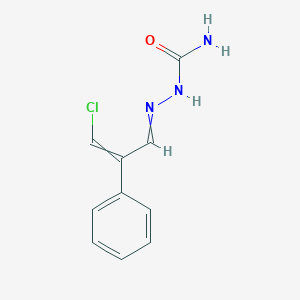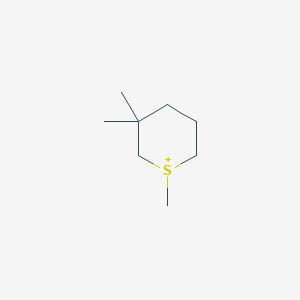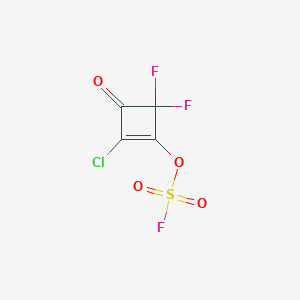
2-Chloro-3-(2-chloroethyl)-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-chloroethyl)-4-methylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-4-methylquinoline typically involves the chlorination of 4-methylquinoline followed by the introduction of a 2-chloroethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-4-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-4-methylquinoline involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline
- 3-(2-Chloroethyl)quinoline
- 4-Methylquinoline
Uniqueness
2-Chloro-3-(2-chloroethyl)-4-methylquinoline is unique due to the presence of both chloro and methyl groups on the quinoline ring. This structural feature can influence its reactivity and biological activity, making it distinct from other quinoline derivatives.
Properties
CAS No. |
62595-01-1 |
|---|---|
Molecular Formula |
C12H11Cl2N |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroethyl)-4-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-8-9-4-2-3-5-11(9)15-12(14)10(8)6-7-13/h2-5H,6-7H2,1H3 |
InChI Key |
MFGPBXGCPSQYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethoxyphosphoryl)carbonyl]phenyl acetate](/img/structure/B14521683.png)
silane](/img/structure/B14521692.png)
![N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine](/img/structure/B14521700.png)

![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine](/img/structure/B14521713.png)
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)




![2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate](/img/structure/B14521745.png)

